REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH:11]=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6].CO.[CH2:15](Cl)CCl>C(#N)C.CN(C)C1C=CN=CC=1>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH:11]=[O:12])[CH:10]=1)[C:5]([O:7][CH3:15])=[O:6]
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1)C=O
|
Name
|
|
Quantity
|
110 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
6.23 g
|
Type
|
reactant
|
Smiles
|
C(CCl)Cl
|
Name
|
|
Quantity
|
1.73 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
330 mg
|
Type
|
catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
is then stirred for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to reach RT
|
Type
|
CUSTOM
|
Details
|
The solvent is then evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate (6:1))
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |